5-Nitrospiro[indoline-3,4'-piperidin]-2-one hydrochloride
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Overview
Description
5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride is a complex organic compound that belongs to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves multiple steps, starting from indoline derivatives. One common synthetic route includes the nitration of indoline to introduce the nitro group, followed by cyclization to form the spiro compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitrating agents such as nitric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Strong oxidizing agents like potassium permanganate
Major Products Formed
Reduction: 5-Aminospiro[indoline-3,4’-piperidin]-2-one hydrochloride
Substitution: Various substituted spiropyrans depending on the nucleophile used
Scientific Research Applications
5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a photochromic agent in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to change properties under light.
Industry: Utilized in the development of smart materials and sensors.
Mechanism of Action
The mechanism of action of 5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible isomerization from a closed spiropyran form to an open merocyanine form. This change in structure alters its optical and electronic properties, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Spiropyran: A parent compound with similar photochromic properties.
Indoline derivatives: Compounds that share the indoline core structure but differ in functional groups.
Piperidine derivatives: Compounds that contain the piperidine ring but lack the spiro linkage.
Uniqueness
5-Nitrospiro[indoline-3,4’-piperidin]-2-one hydrochloride is unique due to its combination of a nitro group, spiropyran structure, and piperidine ring. This combination imparts distinct photochromic properties and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-nitrospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c16-11-12(3-5-13-6-4-12)9-7-8(15(17)18)1-2-10(9)14-11;/h1-2,7,13H,3-6H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAFFEMNAVRRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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